molecular formula C15H18BrNO3 B14895913 tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No.: B14895913
M. Wt: 340.21 g/mol
InChI Key: JVXIDPFSLVMARV-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate: is a chemical compound with the molecular formula C15H18BrNO3 and a molecular weight of 340.21 g/mol

Preparation Methods

The synthesis of tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves several steps. One common method includes the reaction of 8-bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one with di-tert-butyl-dicarbonate in the presence of N,N-diisopropylethylamine and 4-(dimethylamino)pyridine . This reaction typically takes place in an organic solvent under controlled temperature conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the oxidizing agent used.

Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate include:

These compounds share structural similarities and are used in similar research contexts, but this compound is unique due to its specific bromine substitution and the benzoazepine core structure.

Properties

Molecular Formula

C15H18BrNO3

Molecular Weight

340.21 g/mol

IUPAC Name

tert-butyl 8-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

JVXIDPFSLVMARV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

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